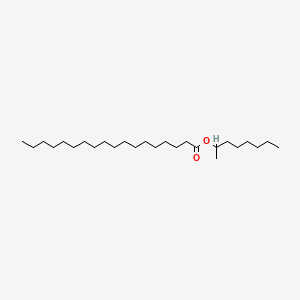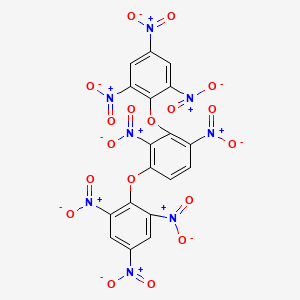
Tris(1,10-phenanthroline)cobalt(II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1,10-phenanthroline)cobalt(II) dichloride is a coordination complex where cobalt(II) is coordinated by three 1,10-phenanthroline ligands and two chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)cobalt(II) dichloride typically involves the reaction of cobalt(II) salts with 1,10-phenanthroline in the presence of chloride ions. A common method includes dissolving cobalt(II) chloride in an aqueous solution, followed by the addition of 1,10-phenanthroline. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(1,10-phenanthroline)cobalt(II) dichloride undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form Tris(1,10-phenanthroline)cobalt(III) complexes.
Reduction: It can also participate in reduction reactions, reverting to cobalt(II) from cobalt(III).
Substitution: Ligand substitution reactions where the 1,10-phenanthroline ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by heating the complex with the desired ligand in an appropriate solvent.
Major Products:
Oxidation: Tris(1,10-phenanthroline)cobalt(III) complexes.
Reduction: Cobalt(II) complexes with different ligands.
Substitution: New coordination complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Tris(1,10-phenanthroline)cobalt(II) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying DNA interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of Tris(1,10-phenanthroline)cobalt(II) dichloride involves its ability to coordinate with various substrates through its 1,10-phenanthroline ligands. This coordination can alter the electronic properties of the cobalt center, making it reactive towards different chemical species. The compound can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
- Tris(1,10-phenanthroline)cobalt(III) dichloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
- Tris(1,10-phenanthroline)cobalt(II) bis(trichloroacetate)
Comparison: Tris(1,10-phenanthroline)cobalt(II) dichloride is unique due to its specific coordination environment and the properties imparted by the 1,10-phenanthroline ligands. Compared to its cobalt(III) counterpart, it is more reactive and can participate in a wider range of chemical reactions. The ruthenium analog, while similar in structure, exhibits different photophysical properties, making it suitable for applications in photochemistry and sensing .
Propiedades
Número CAS |
15136-98-8 |
|---|---|
Fórmula molecular |
C36H24Cl2CoN6 |
Peso molecular |
670.5 g/mol |
Nombre IUPAC |
cobalt(2+);1,10-phenanthroline;dichloride |
InChI |
InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
JZENIHDMSJCEPS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)












